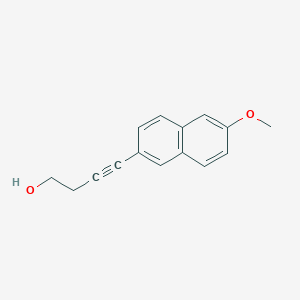
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol is a chemical compound with a unique structure that includes a methoxy group attached to a naphthalene ring, a butynyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Formation of the Butynyl Group: The aldehyde is subjected to a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond in the butynyl group can be reduced to a double bond or a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-one.
Reduction: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butene-1-ol or 4-(6-Methoxy-2-naphthalenyl)-3-butane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(6-Methoxy-2-naphthalenyl)-2-butanone: Known for its anti-inflammatory properties.
6-Methoxy-2-naphthylacetic acid: Another compound with similar structural features and biological activity.
Uniqueness
This detailed article provides a comprehensive overview of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
4-(6-methoxynaphthalen-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-7-13-10-12(4-2-3-9-16)5-6-14(13)11-15/h5-8,10-11,16H,3,9H2,1H3 |
InChIキー |
KRYWCSWTTFHJNM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















